molecular formula C16H13NO B11874530 3-Methyl-2-phenylisoquinolin-1(2H)-one CAS No. 73109-01-0

3-Methyl-2-phenylisoquinolin-1(2H)-one

Cat. No.: B11874530
CAS No.: 73109-01-0
M. Wt: 235.28 g/mol
InChI Key: BDGBZDMODLNWIV-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the isoquinoline ring using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield N-oxides, while reduction can produce dihydroisoquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylisoquinolin-1(2H)-one
  • 3-Methylisoquinolin-1(2H)-one
  • 2-Methyl-3-phenylisoquinolin-1(2H)-one

Comparison

Compared to its analogs, 3-Methyl-2-phenylisoquinolin-1(2H)-one may exhibit unique properties due to the specific positioning of the methyl and phenyl groups

Biological Activity

3-Methyl-2-phenylisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC₁₆H₁₃NO
Molecular Weight237.27 g/mol
CAS Number12558863
StructureStructure

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

A study published in Bioorganic & Medicinal Chemistry reported that derivatives of isoquinoline compounds, including this compound, showed promising results against cancer cell lines, suggesting potential for further development as anticancer agents .

Antioxidant Activity

In addition to its anticancer effects, this compound has been studied for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study indicated that the compound demonstrated significant free radical scavenging activity, thus contributing to cellular protection against oxidative damage .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate that it could help in reducing neuroinflammation and protecting neuronal cells from damage induced by toxic substances. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Efficacy

In a laboratory setting, a series of experiments were conducted to evaluate the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells. The compound was found to induce apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Antioxidant Activity Assessment

A study assessing the antioxidant capacity of this compound utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assay to measure radical scavenging activity. The compound exhibited an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Properties

CAS No.

73109-01-0

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-methyl-2-phenylisoquinolin-1-one

InChI

InChI=1S/C16H13NO/c1-12-11-13-7-5-6-10-15(13)16(18)17(12)14-8-3-2-4-9-14/h2-11H,1H3

InChI Key

BDGBZDMODLNWIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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